

Computational and molecular modeling of Ethyl 1H-imidazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1H-imidazole-4-carboxylate*

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An In-depth Technical Guide to the Computational and Molecular Modeling of **Ethyl 1H-imidazole-4-carboxylate**

Abstract

Ethyl 1H-imidazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals, including the antihypertensive drug Olmesartan and various anticancer agents.^{[1][2]} Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel therapeutics. This technical guide details the application of computational and molecular modeling techniques, primarily Density Functional Theory (DFT), to elucidate the characteristics of **Ethyl 1H-imidazole-4-carboxylate**. It covers the optimization of molecular geometry, vibrational frequency analysis, NMR chemical shift prediction, and the exploration of frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution. The methodologies and resulting data provide a theoretical framework that complements experimental findings and guides future drug discovery efforts.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.^{[3][4]} **Ethyl 1H-imidazole-4-carboxylate**, a key derivative, has garnered significant interest due to its role as an intermediate in the synthesis of high-value pharmaceuticals.^[2] Computational chemistry offers powerful tools to predict the

physicochemical properties and biological interactions of such molecules before their synthesis, thereby accelerating the drug development pipeline.[\[5\]](#)

By employing methods like Density Functional Theory (DFT), researchers can obtain precise insights into a molecule's electronic structure, stability, and reactive sites.[\[3\]](#)[\[6\]](#) This in-silico approach allows for the analysis of properties such as the HOMO-LUMO energy gap, which indicates chemical reactivity, and the molecular electrostatic potential, which highlights regions prone to electrophilic and nucleophilic attack.[\[3\]](#)[\[7\]](#)[\[8\]](#) This guide provides a comprehensive overview of the theoretical modeling of **Ethyl 1H-imidazole-4-carboxylate**, presenting data in a structured format to aid researchers in their work.

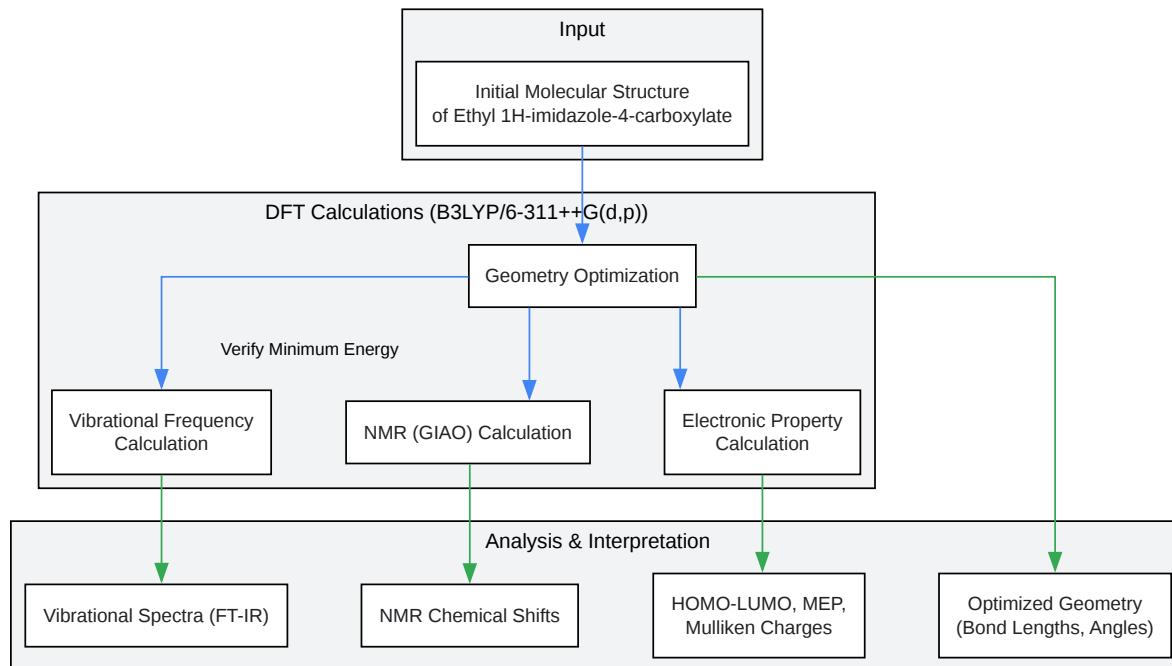
Methodologies: A Computational Protocol

The computational analysis of **Ethyl 1H-imidazole-4-carboxylate** is typically performed using a suite of quantum chemical methods. The following protocol represents a standard and robust approach consistent with studies on similar imidazole derivatives.[\[3\]](#)[\[6\]](#)[\[9\]](#)

Experimental and Computational Protocols:

- Software: All calculations are generally performed using the Gaussian suite of programs.[\[10\]](#)
- Method: The Density Functional Theory (DFT) is the chosen method for its balance of accuracy and computational cost.
- Functional/Basis Set: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a high-level basis set such as 6-311++G(d,p) is standard for achieving reliable results for geometry and electronic properties.[\[3\]](#)[\[9\]](#)
- Geometry Optimization: The molecular structure of **Ethyl 1H-imidazole-4-carboxylate** is first optimized to find its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the structure is at a true energy minimum.
- Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to compare with experimental FT-IR spectra. This step validates the accuracy of the computational model.[\[10\]](#)

- NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, providing a direct comparison with experimental spectroscopic data.[11][12]
- Electronic Property Analysis: Key electronic descriptors are calculated from the optimized structure:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a critical indicator of molecular stability and reactivity.[8][13]
 - Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to intermolecular interactions.[3][6]
 - Mulliken Population Analysis: Atomic charges are calculated to provide a quantitative measure of the electron distribution across the molecule.[3]



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Caption: A typical workflow for the DFT-based computational analysis of a molecule.

Results and Discussion

Molecular Geometry

The first step in computational analysis is the optimization of the molecule's geometry. This process yields the most stable three-dimensional structure and provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be benchmarked against experimental data from X-ray crystallography for validation.

Table 1: Optimized Geometric Parameters (Representative) (Note: As specific DFT results for this exact molecule are not published, this table illustrates the expected format for presenting

such data.)

Parameter	Atom Pair/Triplet	Calculated Value (Å or °)	Experimental Value (Å or °)
Bond Length	N1-C2	1.38	-
C4-C5	1.37	-	-
C6=O7	1.21	-	-
Bond Angle	N1-C2-N3	110.5	-
C5-C4-C6	125.8	-	-
C6-O8-C9	116.2	-	-
Dihedral Angle	C5-C4-C6-O8	179.9	-

Vibrational Analysis

Theoretical vibrational frequencies are calculated to understand the molecule's infrared (IR) spectrum. A comparison with experimental FT-IR data helps assign the observed spectral bands to specific molecular vibrations, confirming the presence of key functional groups.[14]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: Theoretical values are typically scaled to correct for anharmonicity and basis set limitations.)

Vibrational Mode	Functional Group	Calculated (Scaled)	Experimental (Typical Range)
N-H Stretch	Imidazole Ring	3450	3400-3500[14]
C-H Stretch	Aromatic/Alkyl	3100, 2980	3000-3150, 2850-3000
C=O Stretch	Ethyl Ester	1725	1710-1740[14]
C=N Stretch	Imidazole Ring	1580	1550-1600[9]
C-O Stretch	Ester	1240	1200-1300

Spectroscopic Analysis (NMR)

Calculated NMR chemical shifts are a powerful tool for structure elucidation and verification. The GIAO method provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results.[\[12\]](#)

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) (Note: Values are referenced against Tetramethylsilane (TMS).)

Atom	Type	Calculated (GIAO)	Experimental (Typical Range)
H (on N1)	¹ H NMR	12.5	12.0-13.0 (broad) [15]
H (on C2)	¹ H NMR	7.8	7.5-8.0 [15]
H (on C5)	¹ H NMR	7.6	7.4-7.7
-CH ₂ - (ethyl)	¹ H NMR	4.3	4.1-4.4 (quartet) [15]
-CH ₃ (ethyl)	¹ H NMR	1.4	1.2-1.5 (triplet) [15]
C=O (ester)	¹³ C NMR	162.0	160-165 [15] [16]
C4 (imidazole)	¹³ C NMR	138.0	135-140
C2 (imidazole)	¹³ C NMR	136.5	135-140
C5 (imidazole)	¹³ C NMR	118.0	115-125
-CH ₂ - (ethyl)	¹³ C NMR	60.5	59-62 [15]
-CH ₃ (ethyl)	¹³ C NMR	14.5	14-15 [15]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.[\[3\]](#) The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[\[3\]](#)[\[13\]](#)

Table 4: Calculated Electronic Properties (Note: Values are based on a representative imidazole derivative calculated at the B3LYP/6-311++G level of theory.[3])

Property	Symbol	Value (eV)	Significance
HOMO Energy	E_HOMO	-6.297	Electron-donating ability
LUMO Energy	E_LUMO	-1.810	Electron-accepting ability
Energy Gap	ΔE	4.487	Chemical Reactivity / Stability[3]
Ionization Potential	IP	6.297	Energy to remove an electron
Electron Affinity	EA	1.810	Energy released when gaining an electron
Hardness	η	2.244	Resistance to change in electron distribution
Softness	S	0.223	Reciprocal of hardness
Electronegativity	X	4.053	Power to attract electrons
Electrophilicity Index	ω	3.659	Propensity to accept electrons

The relatively large energy gap suggests that **Ethyl 1H-imidazole-4-carboxylate** is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites of intermolecular interaction.

- Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these are expected around the carbonyl oxygen (O7) and the sp₂-hybridized nitrogen (N3) of the imidazole ring.
- Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom attached to the N1 nitrogen of the imidazole ring.

These insights are critical for understanding how the molecule might interact with biological targets like enzyme active sites.

Mulliken Population Analysis

Mulliken analysis assigns a partial charge to each atom in the molecule, providing a quantitative picture of electron distribution.

Table 5: Calculated Mulliken Atomic Charges (Hypothetical)

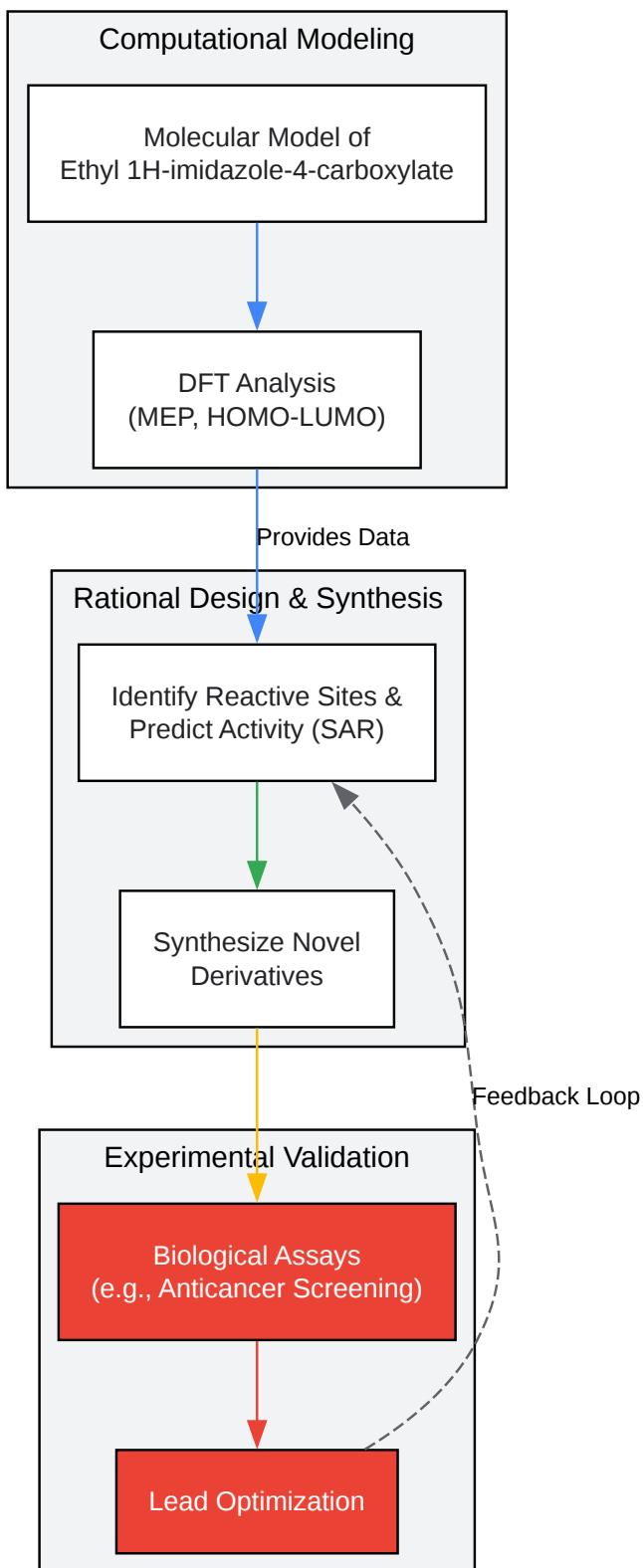
Atom	Charge (e)	Atom	Charge (e)
N1	-0.45	C6 (C=O)	+0.60
C2	+0.25	O7 (C=O)	-0.55
N3	-0.50	O8 (Ester)	-0.40
C4	+0.30	C9 (-CH ₂ -)	-0.15
C5	-0.20	C10 (-CH ₃)	-0.25

The analysis would likely show significant negative charges on the nitrogen and oxygen atoms and a positive charge on the carbonyl carbon, consistent with the MEP analysis and chemical intuition.

Application in Rational Drug Development

The computational data derived from these models directly informs the drug development process. By understanding the structural and electronic properties of **Ethyl 1H-imidazole-4-carboxylate**, scientists can rationally design derivatives with improved therapeutic profiles.

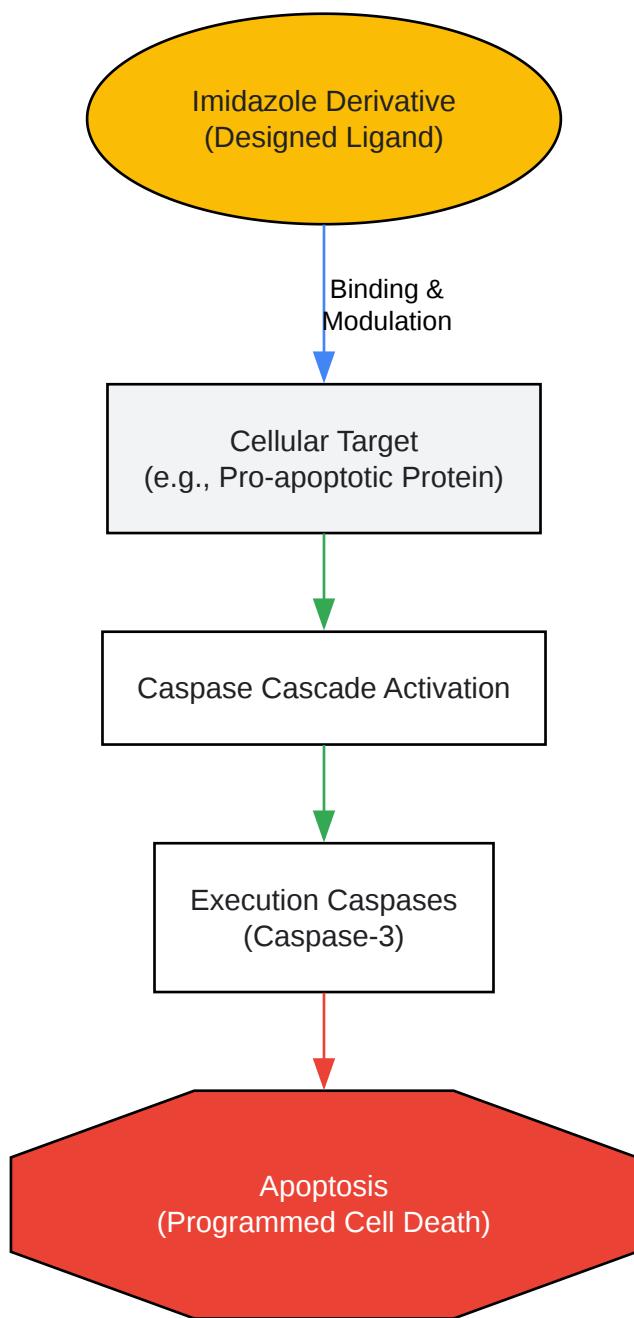
- Lead Optimization: The MEP and Mulliken charge data identify the most reactive sites for chemical modification. For instance, targeting the N1 position for substitution is a common strategy to modulate biological activity.[1]
- Structure-Activity Relationship (SAR): Computational models can be built for a series of derivatives to correlate electronic properties (like HOMO-LUMO gap or specific atomic charges) with observed biological activity.
- Molecular Docking: The optimized 3D structure serves as the input for molecular docking simulations, which predict how the molecule binds to a protein target, guiding the design of more potent inhibitors.



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Caption: The role of computational modeling in the drug discovery and development cycle.

Derivatives of imidazole carboxylates have been shown to induce apoptosis in cancer cells.[\[1\]](#) The computational model can help in designing ligands that better fit into the binding pockets of apoptosis-regulating proteins like caspases or Bcl-2 family members.



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Caption: Simplified signaling pathway for drug-induced apoptosis.

Conclusion

The computational and molecular modeling of **Ethyl 1H-imidazole-4-carboxylate** provides indispensable insights into its structural and electronic characteristics. Through DFT calculations, we can accurately predict its geometry, vibrational spectra, NMR chemical shifts, and reactivity descriptors derived from HOMO-LUMO analysis. The MEP and Mulliken charge distributions reveal the molecule's reactive nature, guiding synthetic modifications for drug design. This theoretical framework, when integrated with experimental validation, establishes a robust platform for the rational development of new imidazole-based pharmaceuticals with enhanced efficacy and specificity.

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